Terbuthylazine D5

描述

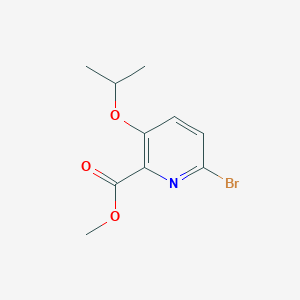

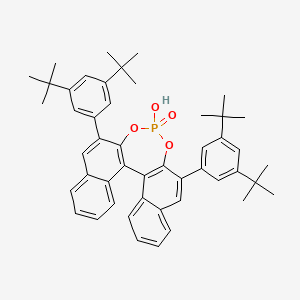

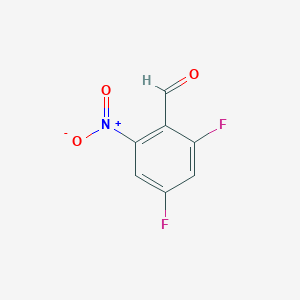

Terbuthylazine D5 is the deuterium labeled version of Terbuthylazine . Terbuthylazine is a selective herbicide . Chemically, it is a chlorotriazine . Compared with atrazine and simazine, it has a tert-butyl group in place of the isopropyl and ethyl groups, respectively .

Synthesis Analysis

Terbuthylazine-d5 is used as a stable isotope for the quantitative analysis of pesticides . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Terbuthylazine D5 is C9H16ClN5 . The molecular weight is 234.74 g/mol .Chemical Reactions Analysis

Terbuthylazine D5 is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The main advantage of using the IDMS technique is because isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process .Physical And Chemical Properties Analysis

Terbuthylazine D5 is a white powder . It has a melting point of 175.5°C and a boiling point of 224°C . It has a vapor pressure of 9.0 x 10-5 Pa at 25 °C and a solubility in water of 9.0 mg/L at 25 °C (pH 7.4) .科学研究应用

Environmental Fate and Behavior Studies

Terbuthylazine D5 is utilized in environmental fate and behavior studies to understand the movement and degradation of Terbuthylazine in the environment . By using the deuterium-labeled compound, researchers can trace the herbicide’s pathways without interference from other sources of Terbuthylazine. This is crucial for assessing the potential contamination of soil and water bodies and for developing strategies to mitigate environmental impact.

Analytical Chemistry - Isotope Dilution Mass Spectrometry (IDMS)

In analytical chemistry, Terbuthylazine D5 serves as an internal standard in isotope dilution mass spectrometry (IDMS) . IDMS is a precise and accurate quantitative method where Terbuthylazine D5 is added to a sample and used to calibrate the measurement of Terbuthylazine, ensuring high accuracy in the presence of complex sample matrices.

Toxicology Studies

Toxicology studies benefit from Terbuthylazine D5 as it helps in quantifying the parent compound and its metabolites in biological samples . These studies are essential for understanding the toxic effects of Terbuthylazine on living organisms and for establishing safe exposure levels.

Residue Analysis in Food and Agriculture

Terbuthylazine D5 is used in the analysis of pesticide residues in crops and agricultural products . It aids in the determination of maximum residue levels (MRLs) and ensures that the food products comply with safety regulations.

Biotechnology Research

In biotechnology, Terbuthylazine D5 can be used to study the interaction of herbicides with biological systems . For instance, it can be employed in the development of biosensors or bioassays that detect the presence of Terbuthylazine in samples.

Environmental Impact Assessments

Environmental impact assessments utilize Terbuthylazine D5 to evaluate the ecological risks associated with the use of Terbuthylazine . The labeled compound helps in modeling the environmental distribution and assessing the potential effects on non-target species.

Groundwater Contamination Studies

Terbuthylazine D5 plays a role in groundwater contamination studies, where it is used to simulate the leaching and transport of Terbuthylazine through soil to aquifers . This is vital for protecting drinking water sources from pesticide contamination.

Pesticide Formulation Research

In pesticide formulation research, Terbuthylazine D5 is used to study the stability and efficacy of Terbuthylazine-containing products . Researchers can track the stability of the active ingredient over time and under various conditions, leading to the development of more effective and safer herbicidal formulations.

作用机制

Target of Action

Terbuthylazine D5 is primarily targeted at the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine .

Mode of Action

The mode of action of Terbuthylazine D5 involves the inhibition of photosynthesis at photosystem II . By binding to the D1 protein of photosystem II, Terbuthylazine D5 blocks the electron transport chain, thereby inhibiting the photosynthetic process . This disruption of photosynthesis leads to the cessation of essential metabolic processes in the plant, resulting in plant death .

Biochemical Pathways

Terbuthylazine D5 affects the biochemical pathway of photosynthesis, specifically the electron transport chain in photosystem II . The downstream effects of this inhibition include the disruption of ATP production and the generation of reactive oxygen species, which can cause further damage to the plant cells .

Pharmacokinetics

It is known that terbuthylazine d5 is moderately mobile in the environment , suggesting that it may be readily absorbed and distributed within organisms

Result of Action

The primary result of Terbuthylazine D5’s action is the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, this involves the disruption of the electron transport chain in photosystem II . On a cellular level, the inhibition of photosynthesis leads to a lack of energy production, causing the plant cells to die .

Action Environment

The action, efficacy, and stability of Terbuthylazine D5 can be influenced by various environmental factors. For example, the mobility of Terbuthylazine D5 in the environment can affect its distribution and therefore its efficacy . Additionally, factors such as soil type, rainfall, and temperature can influence the degradation and persistence of Terbuthylazine D5 in the environment . These factors can therefore impact the overall effectiveness and potential environmental impact of Terbuthylazine D5.

安全和危害

Terbuthylazine D5 is harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Terbuthylazine D5, like other pesticides, is subject to regulation and monitoring. The European Food Safety Authority has conducted a review of the existing maximum residue levels for terbuthylazine . Future research and development will likely focus on improving the safety and effectiveness of this compound, as well as monitoring its impact on the environment.

属性

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISNSWEXTPMF-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbuthylazine D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

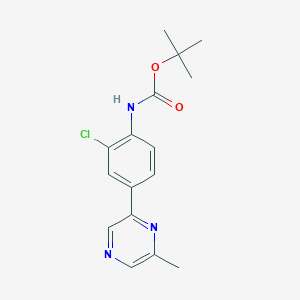

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

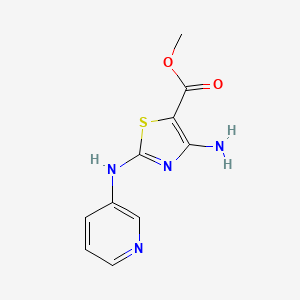

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)